
2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane is a heterocyclic compound featuring two oxazoline rings. Oxazolines are five-membered rings containing both nitrogen and oxygen atoms. This compound is notable for its stability and versatility, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethylmalonic acid under dehydrating conditions to form the oxazoline rings .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, facilitating the cyclization process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings into oxazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings act as leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Oxazoles
Reduction: Oxazolidines
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with metal centers, facilitating various catalytic processes. This coordination can activate molecular targets and pathways, leading to desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2,2’-Isopropylidenebis(4-phenyl-2-oxazoline): Similar structure but with phenyl groups instead of dimethyl groups.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar structure but with an ethane backbone instead of a propane backbone
Uniqueness: 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane is unique due to its specific substitution pattern and the stability of its oxazoline rings. This stability makes it particularly valuable in applications requiring robust and reliable performance.
Eigenschaften
CAS-Nummer |
325462-09-7 |
|---|---|
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-[2-(4,4-dimethyl-5-oxo-1,3-oxazol-2-yl)propan-2-yl]-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H18N2O4/c1-11(2,7-14-12(3,4)9(16)18-7)8-15-13(5,6)10(17)19-8/h1-6H3 |
InChI-Schlüssel |
CHSNNKAQCSTRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)OC(=N1)C(C)(C)C2=NC(C(=O)O2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


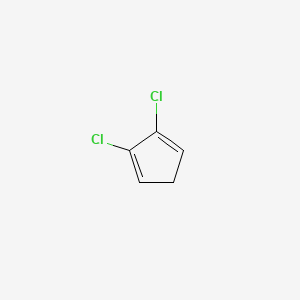
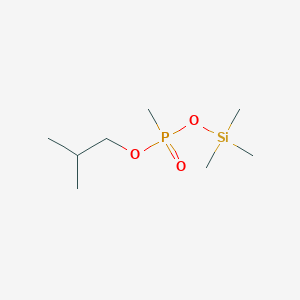
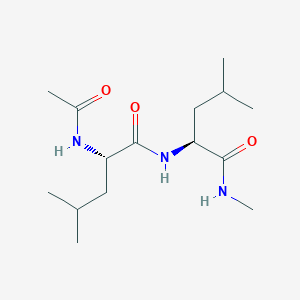
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)

![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
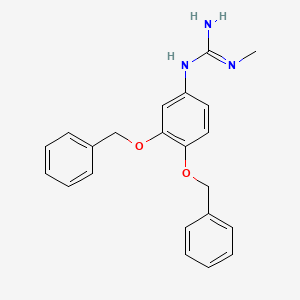
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
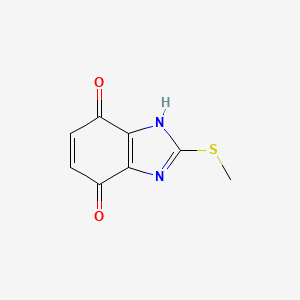


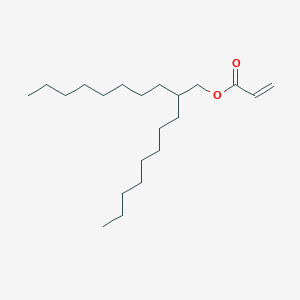
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
